molecular formula C6H10N2O4 B12762442 6-Aminonicotinic acid dihydrate CAS No. 6533-40-0

6-Aminonicotinic acid dihydrate

Cat. No.: B12762442
CAS No.: 6533-40-0
M. Wt: 174.15 g/mol
InChI Key: VWGQQEAGAVJJEU-UHFFFAOYSA-N
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Description

6-Aminonicotinic acid dihydrate is a derivative of nicotinic acid, characterized by the presence of an amino group at the 6-position of the pyridine ring. Its molecular formula is C6H6N2O2·2H2O, and it is commonly used in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminonicotinic acid dihydrate can be synthesized by heating 6-chloronicotinic acid with ammonia . This reaction typically requires controlled conditions to ensure the proper formation of the amino group at the desired position on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of nicotinic acid with formaldehyde . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Aminonicotinic acid dihydrate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present on the compound, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminonicotinic acid dihydrate is unique due to its specific structural features, such as the presence of an amino group at the 6-position of the pyridine ring and its dihydrate form. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

6533-40-0

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

6-aminopyridine-3-carboxylic acid;dihydrate

InChI

InChI=1S/C6H6N2O2.2H2O/c7-5-2-1-4(3-8-5)6(9)10;;/h1-3H,(H2,7,8)(H,9,10);2*1H2

InChI Key

VWGQQEAGAVJJEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)N.O.O

Origin of Product

United States

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